molecular formula C7H4ClN3O2 B1417824 5-chloro-6-nitro-1H-benzimidazole CAS No. 916050-74-3

5-chloro-6-nitro-1H-benzimidazole

Cat. No.: B1417824
CAS No.: 916050-74-3
M. Wt: 197.58 g/mol
InChI Key: VMFIEKLTKRYYBU-UHFFFAOYSA-N
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Description

5-Chloro-6-nitro-1H-benzimidazole (CAS 60713-78-2) is a benzimidazole derivative that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry. This compound is of significant interest in pharmaceutical research for developing novel therapeutic agents. Recent studies highlight its structural value in designing N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which have demonstrated potent in vitro antibacterial activity against strains such as Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), as well as promising antifungal and anticancer activities . The benzimidazole core is a bioisostere of naturally occurring nucleotides, allowing it to interact effectively with biological polymers . Researchers utilize this compound to synthesize novel analogs for evaluating cytotoxic activity against various human cancer cell lines, with some derived molecules showing IC50 values comparable to standard chemotherapeutic drugs . The compound must be stored sealed in a dry, room-temperature environment and is intended for Research Use Only. It is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFIEKLTKRYYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Chloro 6 Nitro 1h Benzimidazole and Its Derivatives

Classical and Advanced Synthetic Routes to the 5-Chloro-6-nitro-1H-benzimidazole Core

The construction of the benzimidazole (B57391) framework predominantly relies on the cyclocondensation of an o-phenylenediamine with a one-carbon electrophile. For this compound, the key starting material is 4-chloro-5-nitro-1,2-phenylenediamine.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives or Aldehydes

A foundational and widely employed method for the synthesis of benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, acid chlorides, or anhydrides) under acidic conditions and often at elevated temperatures. In the context of this compound, 4-chloro-5-nitro-o-phenylenediamine is condensed with various carboxylic acids to introduce a substituent at the 2-position of the benzimidazole ring. For instance, the reaction with formic acid or its orthoester derivatives yields the parent this compound.

Alternatively, the condensation of 4-chloro-5-nitro-o-phenylenediamine with various aromatic aldehydes provides a direct route to 2-aryl-substituted 5-chloro-6-nitro-1H-benzimidazoles. This reaction is typically carried out in the presence of an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), to facilitate the cyclization and subsequent aromatization to the benzimidazole ring system researchgate.netnih.gov. The general scheme for this reaction involves the initial formation of a Schiff base between the diamine and the aldehyde, followed by an intramolecular cyclization and oxidation.

A variety of substituted aromatic aldehydes can be employed in this condensation, leading to a diverse library of 2-aryl-5-chloro-6-nitro-1H-benzimidazole derivatives. The reaction conditions for these condensations often involve refluxing in a suitable solvent like ethanol or dimethoxyethane nih.gov.

Microwave-Assisted Synthetic Approaches for Enhanced Efficiency and Yields

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of benzimidazole derivatives, including those of this compound, has significantly benefited from this technology researchgate.netrsc.org.

Microwave irradiation has been successfully applied to the condensation reactions described above. For example, the synthesis of N-substituted 6-chloro- and 6-nitro-1H-benzimidazole derivatives has been achieved with significantly reduced reaction times, from hours under conventional reflux to mere minutes in a microwave reactor. Moreover, the yields of these reactions are often substantially improved researchgate.netnih.govrsc.org. One study reported that the microwave-assisted synthesis of 6-substituted 1H-benzimidazole derivatives from the corresponding o-phenylenediamine and aromatic aldehydes resulted in excellent yields (90-99%) in just 10-15 minutes, a dramatic improvement over the 6-12 hours required for conventional heating nih.gov.

The table below summarizes a comparison of conventional and microwave-assisted synthesis for a series of 6-nitro-1H-benzimidazole derivatives, demonstrating the enhanced efficiency of the latter approach.

EntryAldehyde SubstituentConventional Method (Yield, Time)Microwave Method (Yield, Time)
14-Chlorophenyl85%, 8h95%, 12 min
24-Nitrophenyl91%, 6h99%, 10 min
34-Methoxyphenyl82%, 10h93%, 15 min

Data compiled from studies on the synthesis of 6-nitro-1H-benzimidazole derivatives.

Regioselective Synthesis Strategies for Substituted Benzimidazoles

The synthesis of this compound from 4-chloro-5-nitro-1,2-phenylenediamine inherently presents a challenge in regioselectivity. The unsymmetrical nature of the diamine can lead to the formation of two constitutional isomers: this compound and 6-chloro-5-nitro-1H-benzimidazole.

In many reported syntheses, the product is described as a mixture of these two regioisomers, often denoted as 5(6)-chloro-6(5)-nitro-1H-benzimidazole researchgate.netnih.gov. The separation of these isomers can be challenging due to their similar physical properties.

Strategies to achieve regioselectivity in benzimidazole synthesis often involve multi-step procedures or the use of directing groups. However, for the specific case of this compound, literature predominantly reports the formation of an isomeric mixture. The electronic effects of the chloro and nitro groups on the nucleophilicity of the adjacent amino groups in the diamine precursor are not sufficiently different to direct the cyclization exclusively to one isomer under standard condensation conditions. Further research into specific catalysts or reaction conditions that could favor the formation of the 5-chloro-6-nitro isomer would be of significant synthetic value.

Chemical Derivatization and Functionalization Strategies for this compound

The this compound core offers multiple sites for chemical modification, including the nitrogen atoms of the imidazole (B134444) ring, the nitro group, and the chloro substituent. These functionalization strategies allow for the fine-tuning of the molecule's properties for various applications.

N-Substitution Reactions on the Benzimidazole Nitrogen

The acidic N-H proton of the benzimidazole ring can be readily deprotonated with a base, followed by reaction with an electrophile to introduce a substituent at one of the nitrogen atoms. This N-substitution is a common strategy to modulate the biological activity and physicochemical properties of benzimidazole derivatives.

N-alkylation is typically achieved by treating the this compound with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone nih.gov. A variety of alkylating agents, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides, can be employed.

N-arylation of benzimidazoles can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods allow for the introduction of a wide range of aryl and heteroaryl groups at the nitrogen atom.

It is important to note that N-substitution of an unsymmetrical benzimidazole like this compound can result in a mixture of N1 and N3 substituted products. The regioselectivity of this reaction can be influenced by the nature of the substituent at the 2-position and the reaction conditions.

The following table provides examples of N-substitution reactions on related 6-nitro- and 6-chloro-1H-benzimidazole derivatives.

Benzimidazole CoreElectrophileBaseProduct
6-Nitro-1H-benzimidazoleBenzyl chlorideK₂CO₃1-Benzyl-6-nitro-1H-benzimidazole
6-Chloro-1H-benzimidazole4-Fluorobenzyl chlorideK₂CO₃1-(4-Fluorobenzyl)-6-chloro-1H-benzimidazole

These examples are illustrative of N-substitution reactions on similar benzimidazole systems.

Modification of the Nitro Group and Chloro Substituent

The nitro and chloro groups on the benzene ring of this compound are amenable to various chemical transformations, providing further avenues for derivatization.

Modification of the Nitro Group: The nitro group is a versatile functional group that can be reduced to a variety of other nitrogen-containing moieties. The most common transformation is the reduction of the nitro group to an amino group, which can then be further functionalized. A wide range of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation (e.g., ammonium formate/Pd-C) wikipedia.org. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, catalytic hydrogenation with Raney Nickel is often preferred when dehalogenation of aryl halides is a concern commonorganicchemistry.com.

The resulting 5-chloro-1H-benzimidazol-6-amine is a valuable intermediate for the synthesis of more complex molecules through reactions such as diazotization, acylation, and sulfonylation.

Modification of the Chloro Substituent: The chloro group on the benzimidazole ring is generally unreactive towards nucleophilic aromatic substitution (SₙAr) under standard conditions. However, the presence of the electron-withdrawing nitro group in the para position significantly activates the chloro substituent towards nucleophilic displacement. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the 5-position of the benzimidazole ring.

The SₙAr reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For example, heating this compound with an amine in a high-boiling polar aprotic solvent like DMF or DMSO can lead to the corresponding 5-amino-6-nitro-1H-benzimidazole derivative.

These transformations of the nitro and chloro groups significantly expand the synthetic utility of this compound, enabling the creation of a diverse range of derivatives with tailored properties.

Reactions at the C-2 Position of the Benzimidazole Ring

The C-2 position of the benzimidazole ring is the most common site for synthetic modification, allowing for the introduction of a wide variety of substituents. These modifications are crucial for tuning the pharmacological properties of the resulting molecules. The primary synthetic strategies involve the condensation of a substituted o-phenylenediamine with various electrophilic partners.

One of the most straightforward methods for the synthesis of 2-substituted-6-nitro-1H-benzimidazole derivatives is the condensation of 4-nitro-o-phenylenediamine (B140028) with various aromatic aldehydes. nih.gov This reaction is often carried out using an oxidative reagent like sodium metabisulfite. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govtandfonline.com For instance, the reaction of 4-nitro-o-phenylenediamine with substituted phenoxyacetic acids in the presence of an HCl catalyst under microwave irradiation affords 5-nitro-2-aryl substituted-1H-benzimidazole libraries in good to excellent yields (82-92%) within a short reaction time of 2.5-3.5 minutes. tandfonline.com

Another common approach involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives. nih.gov For example, 2-substituted benzimidazoles can be synthesized through the condensation of o-phenylenediamine with various aryl aldehydes, a transformation that can be catalyzed by a range of catalysts. researchgate.net

The introduction of an amino group at the C-2 position is also a valuable transformation. 5(6)-nitro-1H-benzimidazol-2-amine can be prepared by treating 4-nitro-1,2-phenylenediamine with cyanogen bromide. nih.gov This 2-amino derivative can then be further functionalized. For example, it can react with 2-chloroacetamides in the presence of a base like K2CO3 to yield 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have been employed for the functionalization of the benzimidazole scaffold, although these are more commonly reported for the modification of the benzene ring portion of the molecule. nih.govmdpi.comnih.gov However, these powerful catalytic systems can also be applied to the synthesis of 2-arylbenzimidazoles. Palladium(II) complexes with N-substituted 5-nitrobenzimidazole ligands have been shown to be active catalysts in Suzuki-Miyaura and Mizoroki-Heck coupling reactions. researchgate.net

The Mannich reaction provides another avenue for the derivatization of the benzimidazole core, typically at the N-1 position, but it is a key chemical transformation for this class of compounds. ijsr.netchitkara.edu.inchitkara.edu.inorientjchem.org

Below is a table summarizing various reactions at the C-2 position of benzimidazole derivatives, leading to compounds structurally related to this compound.

Starting MaterialReagentReaction ConditionsProductYield (%)Reference
4-nitro-o-phenylenediamineSubstituted aromatic aldehydesSodium metabisulfite, Microwave6-nitro-2-(substituted aryl)-1H-benzimidazoles90-99% nih.gov
4-nitro-o-phenylenediamineSubstituted phenoxyacetic acidsHCl, Microwave5-nitro-2-(substituted phenoxymethyl)-1H-benzimidazoles82-92% tandfonline.com
4-nitro-1,2-phenylenediamineCyanogen bromideDiglyme/water, 90 °C5(6)-nitro-1H-benzimidazol-2-amine- nih.gov
5(6)-nitro-1H-benzimidazol-2-amine2-chloroacetamidesK2CO3, acetonitrile2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides60-94% nih.gov
4-bromo-1,2-diaminobenzene2-nitrobenzaldehydeNitrobenzene, 180 °C5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole- nih.gov

Reaction Mechanisms Relevant to the Synthesis and Chemical Modification of this compound

The synthesis of 2-substituted benzimidazoles primarily proceeds through a condensation reaction mechanism. When an o-phenylenediamine reacts with an aldehyde, the reaction is believed to initiate with the nucleophilic attack of one of the amino groups of the diamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a Schiff base. Subsequent intramolecular cyclization occurs through the attack of the second amino group on the imine carbon, leading to a dihydrobenzimidazole intermediate. Finally, an oxidation step, either by an external oxidizing agent or atmospheric oxygen, results in the formation of the aromatic benzimidazole ring. The use of sodium metabisulfite in some procedures likely facilitates the oxidation of the dihydrobenzimidazole intermediate. nih.gov

In the case of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle. The cycle typically begins with the oxidative addition of an organohalide (e.g., a bromo-benzimidazole derivative) to a Pd(0) complex. This is followed by transmetalation with an organoboron compound (in the case of Suzuki coupling) or coordination and insertion of an alkene or alkyne (in Heck and Sonogashira couplings, respectively). The final step is reductive elimination, which yields the cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. researchgate.netacs.org For the Buchwald-Hartwig amination, a similar catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination is operative. nih.govnih.gov

The Mannich reaction involves the aminoalkylation of an acidic proton located on a substrate. ijsr.net In the context of benzimidazoles, the acidic N-H proton can react with formaldehyde and a primary or secondary amine. The mechanism starts with the formation of an Eschenmoser's salt-like iminium ion from the reaction of the amine and formaldehyde. The benzimidazole nitrogen then acts as a nucleophile, attacking the iminium ion to form the N-aminomethylated product. ijsr.netorientjchem.org

Methodologies for Purification and Spectroscopic Elucidation of this compound Derivatives

The purification of newly synthesized this compound derivatives is crucial for their proper characterization and biological evaluation. Common purification techniques include recrystallization from a suitable solvent, such as ethanol, or column chromatography on silica gel using a mixture of solvents like ethyl acetate and n-hexane as the eluent. nih.govnih.gov The purity of the compounds can be checked by thin-layer chromatography (TLC) and by determining their melting points. researchgate.net

The structural elucidation of these derivatives relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structure determination.

¹H NMR: The proton spectra of benzimidazole derivatives show characteristic signals for the aromatic protons. researchgate.netunibo.it The protons on the benzimidazole ring typically appear in the downfield region (around δ 7.0-8.5 ppm). nih.gov The presence of the nitro group can cause a downfield shift of the adjacent protons. For 5(6)-nitrobenzimidazoles, tautomerism can lead to a mixture of isomers, which may result in a more complex spectrum with two sets of signals. unibo.it The NH proton of the imidazole ring usually appears as a broad singlet at a very downfield chemical shift (often > δ 12 ppm), which disappears upon D₂O exchange. rsc.org

¹³C NMR: The carbon spectra provide information about all the carbon atoms in the molecule. The signals for the carbon atoms of the benzimidazole ring are observed in the aromatic region. Tautomerism in NH-benzimidazoles can lead to broadened signals or an averaging of signals for the C-4/C-7 and C-5/C-6 pairs. unibo.it

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. Characteristic absorption bands for benzimidazole derivatives include:

N-H stretching, which appears as a broad band in the region of 3300-3500 cm⁻¹. rsc.org

C=N stretching of the imidazole ring, typically observed around 1620-1630 cm⁻¹. rsc.org

Asymmetric and symmetric stretching of the nitro group (NO₂), which are strong absorptions usually found around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively. tandfonline.com

C-Cl stretching, which gives rise to a band in the fingerprint region, typically below 800 cm⁻¹. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to get information about their fragmentation patterns. nih.govresearchgate.net Techniques such as Electrospray Ionization (ESI-MS) are commonly used to obtain the molecular ion peak (e.g., [M+H]⁺). nih.gov

Below is a table summarizing the characteristic spectroscopic data for benzimidazole derivatives related to this compound.

Spectroscopic TechniqueCharacteristic FeaturesReference
¹H NMRAromatic protons (δ 7.0-8.5 ppm), NH proton (broad, > δ 12 ppm) nih.govunibo.itrsc.org
¹³C NMRAromatic carbons, tautomerism can lead to broadened/averaged signals unibo.it
IRN-H stretch (3300-3500 cm⁻¹), C=N stretch (~1625 cm⁻¹), NO₂ stretches (asymm. ~1520 cm⁻¹, symm. ~1350 cm⁻¹) tandfonline.comrsc.org
Mass SpectrometryDetermination of molecular weight (e.g., [M+H]⁺) nih.govresearchgate.net

Molecular Design Principles and Structure Activity Relationship Sar Studies Centered on 5 Chloro 6 Nitro 1h Benzimidazole Analogues

Rational Design Concepts for Novel 5-Chloro-6-nitro-1H-benzimidazole-based Compounds

The rational design of novel compounds based on the this compound scaffold is primarily driven by its potential as a pharmacophore for various therapeutic applications, including anticancer and antimicrobial agents. researchgate.netnih.govsemanticscholar.org A key design concept involves leveraging the nitro group for bioreductive activation. researchgate.net This strategy aims to create prodrugs that are selectively cytotoxic in the low-oxygen environments typical of tumors or anaerobic pathogens. researchgate.net

Another prevalent design strategy is the modification of existing drugs or lead compounds. For instance, the benzimidazole (B57391) core has been used as a model to synthesize analogues of benznidazole, a known antiprotozoal drug, in an effort to discover new antiparasitic agents with improved efficacy or different activity spectra. nih.govmdpi.com Design efforts also focus on identifying and interacting with specific biological targets. Molecular docking studies are frequently employed to predict the binding affinity of newly designed derivatives against key proteins, such as dihydrofolate reductase (DHFR) for antimicrobial and anticancer activities, or vascular endothelial growth factor receptor 2 (VEGFR2) for anticancer applications. nih.govresearchgate.netrsc.org These computational approaches allow for the pre-screening of virtual compounds, prioritizing the synthesis of those with the highest predicted potency and most favorable drug-receptor interactions. nih.govdntb.gov.ua

Systematic Structural Modifications and Their Influence on Molecular Interactions

Systematic modifications of the this compound scaffold are crucial for understanding its structure-activity relationships (SAR). Researchers methodically alter substituents at key positions, primarily N-1, C-2, and the C-5/C-6 positions of the benzimidazole ring, to probe their effects on biological activity. nih.govsemanticscholar.orgnih.gov

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the core ring structure. nih.gov

N-1 Position: Alkylation or arylation at the N-1 position is a common modification. Studies have shown that introducing different groups at this position can drastically alter antimicrobial and anticancer potency. For example, in a series of 6-chloro-1H-benzimidazole derivatives, substituting with a benzyl (B1604629) group at N-1 was found to enhance anti-inflammatory action. nih.gov Comparing N-allyl versus N-benzyl substituents revealed significant differences in antibacterial activity against various strains. nih.gov

C-2 Position: The C-2 position is highly amenable to substitution with a wide range of aryl or alkyl groups. The electronic properties of substituents on an aryl ring at the C-2 position are critical. For instance, the presence of a 2,4-dichlorophenyl or a 2-chlorophenyl group at C-2 in certain 6-chloro-benzimidazole series resulted in good antibacterial activity. nih.gov In another study of 2-aryl-5(6)-nitro-1H-benzimidazoles, a derivative with a 4-chloro-3-nitrophenyl group at C-2 (Compound 6) was found to be the most active in the series against an A549 cancer cell line, with an IC₅₀ of 28 nM. nih.gov

C-5/C-6 Positions: The substituents at the C-5 and C-6 positions are fundamental to the core's activity profile. The presence of an electron-withdrawing group like a nitro (NO₂) or a chloro (Cl) group is a defining feature. nih.govsemanticscholar.org The 5-chloro-6-nitro combination is a specific arrangement, but many studies investigate series where either a 6-chloro or a 6-nitro group is present. The SAR analysis indicates that compounds with a 6-nitro group often exhibit different, and sometimes more potent, activities compared to their 6-chloro counterparts. For example, compound 4k , a 6-chloro derivative with specific N-1 and C-2 substitutions, exhibited potent broad-spectrum antibacterial and antifungal activity. nih.govresearchgate.netrsc.org This highlights the critical role of the substituent at this position in modulating the biological profile.

The following table summarizes the impact of various substitutions on the biological activity of selected benzimidazole derivatives, as reported in a comprehensive study.

CompoundC-6 SubstituentN-1 SubstituentC-2 SubstituentNoted Biological Activity
3c ChloroN-allyl2,4-dichlorophenylGood antibacterial activity against E. coli, S. faecalis, and MRSA (MIC 8-16 µg/mL). nih.gov
3j ChloroN-benzyl2-chlorophenylGood antibacterial activity against E. coli, S. faecalis, and MRSA (MIC 8-16 µg/mL). nih.gov
3s ChloroN-benzylN,N-dimethylaminophenylStrongest activity against Gram-positive MSSA and MRSA (MIC 2-4 µg/mL). nih.gov
4b NitroN-allyl3,4-dichlorophenylGood antibacterial activity against MSSA and MRSA (MIC 4-8 µg/mL). nih.gov
4k ChloroN-(4-chlorobenzyl)N,N-dimethylaminophenylPotent activity against Gram-positive strains (MIC 2-4 µg/mL) and fungal strains (MIC 8-16 µg/mL). nih.govrsc.org

This table is generated based on data from a study by Vo et al. (2022) to illustrate structure-activity relationships. nih.gov

A pharmacophore model for this class of compounds includes several key features essential for biological activity. The benzimidazole nucleus itself serves as the fundamental scaffold, providing a rigid aromatic system capable of various molecular interactions. researchgate.netresearchgate.net

Key features include:

Aromatic/Heterocyclic Core: The planar benzimidazole ring system is crucial for stacking interactions with biological targets. researchgate.net

Electron-Withdrawing Groups at C-5/C-6: The nitro and chloro groups are critical. The nitro group, in particular, is a key feature for bioreductive activation, acting as an electron sink. researchgate.net Its presence is often associated with cytotoxicity under hypoxic conditions. researchgate.net

Substituent at C-2: An aromatic ring at the C-2 position is a common feature in highly active compounds. The substitution pattern on this aryl ring fine-tunes the electronic and steric properties, influencing binding affinity. For example, chloro and dimethylamino substitutions have been shown to enhance activity. nih.govnih.gov

Substituent at N-1: A substituted benzyl or allyl group at the N-1 position often contributes significantly to potency. This part of the molecule can explore additional binding pockets within a receptor, with hydrophobic and steric factors playing a major role. nih.gov

For antiprotozoal activity, the presence of a nitro group on the benzimidazole ring and additional electron-withdrawing groups (like a second nitro or dichloro substituents) on the N-arylacetamide moiety were found to be important for maintaining trichomonacidal activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogues

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com This approach is valuable for understanding the physicochemical properties that govern activity and for predicting the potency of new, unsynthesized analogues. researchgate.net

The development of a robust QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. biointerfaceresearch.com For each compound, a set of molecular descriptors (representing steric, electronic, hydrophobic, and topological properties) is calculated. biointerfaceresearch.comresearchgate.net Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed activity.

Common methods for model development include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). biointerfaceresearch.comresearchgate.net For instance, a 3D-QSAR study on a series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives used both MLR and NN methods to build its models. biointerfaceresearch.com

Validation is a critical step to ensure the model's predictive power. This is typically done using internal validation techniques like cross-validation (e.g., leave-one-out) and by using an external test set of compounds that were not used in the model's creation. biointerfaceresearch.comresearchgate.net A good QSAR model will have high correlation coefficients (R²) and low root-mean-square errors for both the training and test sets. researchgate.net

Once validated, QSAR models serve as powerful predictive tools in drug design. They allow researchers to estimate the biological activity of virtual or newly designed compounds before committing resources to their synthesis and testing. biointerfaceresearch.comresearchgate.net This predictive capability accelerates the optimization of lead compounds.

By analyzing the descriptors included in the QSAR equation, researchers can identify the key molecular properties that positively or negatively influence biological activity. nih.gov For example, a model might indicate that increased hydrophobicity in a specific region of the molecule enhances activity, while steric bulk in another region is detrimental. This insight guides the rational design of the next generation of analogues, allowing chemists to focus on modifications that are most likely to improve the target activity profile, thereby optimizing potency and selectivity. nih.govbiointerfaceresearch.com

Investigative Approaches to Molecular Mechanisms of Action of 5 Chloro 6 Nitro 1h Benzimidazole and Its Analogues

Methodologies for Biological Target Identification and Validation

A primary step in understanding the mechanism of action of a bioactive compound is the identification of its molecular targets. For 5-chloro-6-nitro-1H-benzimidazole and its analogues, this is achieved through a combination of computational predictions and experimental assays.

Enzyme inhibition assays are fundamental in determining the potency and selectivity of compounds against specific biological targets. For derivatives of this compound, both in silico predictions and in vitro experimental assays have been utilized to identify potential enzyme targets.

Molecular docking studies have predicted that N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives are likely to interact with and inhibit several key enzymes implicated in cancer and microbial infections. mdpi.comresearchgate.netresearchgate.net Specifically, Dihydrofolate reductase (DHFR) from Staphylococcus aureus was identified as a highly probable target for both the antimicrobial and anticancer activities of these compounds. mdpi.comresearchgate.netresearchgate.net For anticancer activity, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Histone Deacetylase 6 (HDAC6) were also predicted as suitable targets. mdpi.comresearchgate.netresearchgate.net

While specific experimental assay data for this compound against all these enzymes is not extensively available, studies on analogous benzimidazole (B57391) structures provide strong evidence of this scaffold's inhibitory potential across a range of enzymes.

DHFR: Dihydrofolate reductase is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a target for both anticancer and antimicrobial agents. nih.gov

VEGFR2: As a key mediator of angiogenesis, the inhibition of this tyrosine kinase receptor is a crucial strategy in cancer therapy. nih.govdovepress.com Studies have shown that certain benzimidazole derivatives can act as multi-target inhibitors, targeting VEGFR-2 among other kinases. nih.gov

HDAC6: This enzyme is primarily located in the cytoplasm and deacetylates non-histone proteins, playing a role in cell motility and protein degradation. nih.gov Selective HDAC6 inhibitors based on the benzimidazole scaffold have been developed and show potential in cancer treatment. acs.org

COX-2: Cyclooxygenase-2 is an enzyme responsible for inflammation and pain. nih.gov Benzimidazole derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating the scaffold's utility in developing anti-inflammatory agents. nih.govacs.org

α-glucosidase and α-amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes. mdpi.comnih.govnih.gov Various benzimidazole derivatives have been synthesized and evaluated, with some showing potent dual inhibitory activity against both α-glucosidase and α-amylase, in some cases surpassing the standard drug acarbose. mdpi.comnih.govnih.govacs.org

DNA topoisomerase I: This essential enzyme regulates DNA topology during cellular processes like replication and transcription. nih.govnih.govtandfonline.com Benzimidazole derivatives have been identified as inhibitors of DNA topoisomerase I, acting as "poisons" that stabilize the enzyme-DNA cleavage complex, which leads to cell death. acs.orgnih.govtandfonline.com One study identified 5-nitro-2-phenoxymethyl-benzimidazole as a more potent eukaryotic DNA topoisomerase I poison than the reference drug camptothecin, with an IC50 value of 248 μM.

Enzyme TargetTherapeutic AreaRelevance for Benzimidazole DerivativesExample IC50 Values for Analogues
Dihydrofolate reductase (DHFR)Anticancer, AntimicrobialPredicted as a suitable target by molecular docking studies for 6-(chloro/nitro)-1H-benzimidazole derivatives. mdpi.comresearchgate.netresearchgate.netData not available for specific compound.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)AnticancerPredicted as a suitable target by molecular docking studies for 6-(chloro/nitro)-1H-benzimidazole derivatives. mdpi.comresearchgate.netresearchgate.net Benzimidazole analogues show inhibitory activity. nih.govIC50 of 0.11 µM for a 1,2-disubstituted benzimidazole analogue. researchgate.net
Histone Deacetylase 6 (HDAC6)AnticancerPredicted as a suitable target by molecular docking studies for 6-(chloro/nitro)-1H-benzimidazole derivatives. mdpi.comresearchgate.netresearchgate.net Benzimidazole scaffold used to design selective inhibitors. acs.orgIC50 of 4.63 nM for a novel 1H-benzo[d]imidazole hydroxamic acid derivative. dovepress.com
Cyclooxygenase-2 (COX-2)Anti-inflammatoryBenzimidazole-based hybrids show selective COX-2 inhibition. nih.govacs.orgIC50 of 0.0283 nM for a pyrazole-thiourea-benzimidazole hybrid. nih.govacs.org
α-glucosidaseAntidiabeticNumerous benzimidazole derivatives show potent inhibition. mdpi.comnih.govnih.govIC50 values from 1.30 to 22.10 µM for benzimidazole-thiosemicarbazone derivatives. mdpi.com
α-amylaseAntidiabeticMany benzimidazole analogues are effective inhibitors. mdpi.comnih.govnih.govacs.orgIC50 values from 1.10 to 21.10 µM for benzimidazole-thiosemicarbazone derivatives. mdpi.com
DNA topoisomerase IAnticancerBenzimidazole derivatives act as potent inhibitors (poisons). acs.orgnih.govtandfonline.comIC50 of 248 μM for 5-nitro-2-phenoxymethyl-benzimidazole.

To gain a deeper understanding of a compound's mechanism, it is essential to move beyond enzyme assays and investigate its interactions within the broader proteome. Techniques such as affinity purification coupled with mass spectrometry can identify the full spectrum of proteins that a compound binds to within a cell. This approach allows for the discovery of novel targets and off-target effects, providing a more comprehensive picture of the drug's cellular activity. While specific data from such studies for this compound is not currently available, this methodology represents a critical next step in validating predicted targets and uncovering new mechanisms of action.

Elucidation of Biochemical Pathways Modulated by this compound Derivatives

The interaction of a compound with its molecular target(s) initiates a cascade of events that can alter cellular signaling and metabolic pathways. One study on 6-nitro-1H-benzimidazole derivatives in the protozoan parasite Trichomonas vaginalis provides insight into pathway modulation. In this research, treatment with a potent nitrobenzimidazole derivative (O2N-BZM9) led to the overexpression of genes involved in redox balance (NADHOX, G6PD::6PGL) and the initial stages of glycolysis (CK). frontiersin.org Conversely, the expression of structural genes like actin (ACT) and tubulin (TUB) was decreased, which likely affects the parasite's morphology, motility, and virulence. frontiersin.org This demonstrates that nitro-containing benzimidazoles can significantly perturb key metabolic and structural pathways in a target organism. Further studies using transcriptomics, proteomics, and metabolomics are needed to map the broader impact of this compound on biochemical pathways in other contexts, such as cancer cells.

Analysis of Molecular Interactions with Biomolecules

The biological effect of a compound is determined by the precise nature of its interaction with target biomolecules like DNA, enzymes, and receptors. A combination of experimental and computational techniques is used to characterize these interactions at an atomic level.

Interaction with DNA: The benzimidazole scaffold is known to interact with DNA, typically by binding to the minor groove. nih.gov However, studies on 2-(nitrophenyl)-5-nitrobenzimidazole derivatives have shown that these compounds bind to DNA through intercalation. nih.gov This mode of binding, where the molecule inserts itself between the base pairs of the DNA, was established using thermal melting and fluorescence spectroscopy. nih.gov Molecular docking analyses further suggested that the 5-nitrobenzimidazole moiety or the nitrophenyl substitution stacks between the DNA base pairs during intercalation. nih.gov The covalent interaction of nitro-group-containing compounds with DNA following reductive activation is another potential mechanism of action. nih.gov

Interaction with Enzymes and Receptors: Molecular docking studies have provided valuable insights into the potential binding modes of 6-(chloro/nitro)-1H-benzimidazole derivatives within the active sites of their predicted enzyme targets, including DHFR, VEGFR2, and HDAC6. mdpi.comresearchgate.netresearchgate.net These computational models predict key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. While invaluable for hypothesis generation, these in silico models require experimental validation through techniques like X-ray crystallography, which can provide a high-resolution picture of the compound bound to its target protein, confirming the binding mode and guiding further structure-activity relationship (SAR) studies. researchgate.netmdpi.com

Computational Chemistry and in Silico Studies of 5 Chloro 6 Nitro 1h Benzimidazole

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential biological targets for a compound and elucidating the key interactions that stabilize the ligand-receptor complex. While direct molecular docking studies on 5-chloro-6-nitro-1H-benzimidazole are not extensively reported, numerous studies on its derivatives highlight the utility of this scaffold in targeting various proteins.

For instance, derivatives of this compound have been docked against a range of microbial and cancer-related proteins. These studies reveal that the benzimidazole (B57391) core can fit into the active sites of enzymes like dihydrofolate reductase (DHFR), a target for both antimicrobial and anticancer therapies. The predicted binding affinities for these derivatives often fall within a favorable range, suggesting that the this compound scaffold is a promising starting point for inhibitor design.

Binding Mode Analysis and Ligand-Protein Interactions

The binding mode of this compound derivatives, as revealed by molecular docking, typically involves a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking interactions. The benzimidazole ring itself can participate in hydrophobic and pi-pi stacking interactions with aromatic residues in the active site. The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors or donors, crucial for anchoring the ligand within the binding pocket.

In studies on its derivatives, the chloro and nitro substituents at the 5 and 6 positions, respectively, have been shown to influence the binding mode and affinity. These electron-withdrawing groups can modulate the electronic properties of the benzimidazole ring system, potentially enhancing interactions with the protein target. For example, the nitro group may participate in favorable electrostatic interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide insights into its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and other electronic properties that govern its behavior in chemical reactions and biological interactions.

Studies on related nitrobenzimidazole derivatives have utilized DFT to understand their bioreductive potential. These calculations can determine the electron affinity of the molecule, indicating its propensity to accept an electron, a key step in the activation of some prodrugs. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal the most likely sites for electrophilic and nucleophilic attack, respectively, which is valuable information for understanding its reactivity and metabolism.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes that may occur over time. While specific MD simulation data for this compound is limited in publicly available literature, this technique is a standard tool for validating docking poses and understanding the flexibility of the ligand and protein.

For derivatives of this scaffold, MD simulations have been employed to confirm the stability of the predicted binding modes from molecular docking. These simulations can reveal whether the key interactions observed in the static docking pose are maintained throughout the simulation, providing greater confidence in the predicted binding mode. The root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is often used as a measure of the complex's stability.

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For the this compound scaffold, a pharmacophore model would likely include features representing the aromatic benzimidazole ring, a hydrogen bond donor/acceptor from the imidazole moiety, and potentially features related to the chloro and nitro groups that contribute to specific interactions. Such models are valuable for virtual screening of large compound libraries to identify novel molecules with the desired structural features for a particular biological target.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based methods, such as pharmacophore screening, or structure-based methods, like molecular docking.

The this compound scaffold can be used as a query in substructure searches of chemical databases to identify commercially available or synthetically accessible compounds for further investigation. Subsequently, these hits can be subjected to molecular docking against a protein of interest to prioritize them for experimental testing. This approach has been successfully applied to discover novel inhibitors based on the benzimidazole core.

In Silico ADMET Prediction Methodologies for Early-Stage Prioritization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles at an early stage. Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for toxicity.

Pre Clinical Biological Evaluation Methodologies for 5 Chloro 6 Nitro 1h Benzimidazole Derivatives in Vitro Focus

Development and Application of In Vitro Assay Systems

The initial preclinical assessment of 5-chloro-6-nitro-1H-benzimidazole derivatives relies heavily on a suite of in vitro assays. These laboratory-based tests are designed to rapidly evaluate the biological activity of newly synthesized compounds, providing essential data on their efficacy and mechanism of action at a cellular and molecular level. These systems are fundamental for identifying promising lead compounds for further development.

Cell Viability and Proliferation Assays (e.g., MTT assay)

A primary step in evaluating the potential of any new compound for therapeutic use, particularly in cancer research, is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. waocp.orgscholarsresearchlibrary.com This assay measures the metabolic activity of cells, which in turn reflects the number of viable cells present. waocp.orgsigmaaldrich.com Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to its insoluble purple formazan product. waocp.orgsigmaaldrich.com The quantity of formazan produced, measured by its absorbance, is directly proportional to the number of living cells. rndsystems.com

In the context of this compound derivatives, the MTT assay is employed to assess cytotoxicity against various human cancer cell lines. researchgate.net For instance, the anti-proliferation effects of benzimidazole (B57391) derivatives have been evaluated against lines such as the HCT-116 colon cancer and MCF-7 breast cancer cell lines. waocp.org By exposing these cells to a range of concentrations of the test compounds, researchers can determine the concentration at which the compound inhibits cell growth by 50%, known as the IC50 value. This provides a quantitative measure of the compound's cytotoxic potency.

Antimicrobial Activity Assessments (e.g., MIC against bacterial and fungal strains)

The emergence of microbial drug resistance necessitates the discovery of new antimicrobial agents. nih.gov Derivatives of this compound have been extensively screened for their ability to inhibit the growth of pathogenic bacteria and fungi. The primary method for this in vitro assessment is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specific incubation period. rsisinternational.org

Standardized microbroth dilution methods are commonly used to determine MIC values. pjmonline.org In this procedure, a panel of clinically relevant bacterial and fungal strains are exposed to serial dilutions of the synthesized compounds. Bacterial strains often include both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govrsc.org Fungal strains typically include species like Candida albicans and Aspergillus niger. nih.govrsc.org The activity of the test compounds is often compared to standard reference drugs such as ciprofloxacin (B1669076) for bacteria and fluconazole (B54011) or nystatin for fungi. pjmonline.orgrsc.orgresearchgate.net

Research has shown that certain N-substituted 6-chloro-1H-benzimidazole derivatives exhibit potent antibacterial activity against E. coli, S. faecalis, MSSA, and MRSA, with MIC values ranging from 2 to 16 µg/mL. rsc.orgresearchgate.net Specific derivatives have also demonstrated significant antifungal activity against C. albicans and A. niger with MIC values between 8 and 16 µg/mL. rsc.orgresearchgate.net

Compound DerivativeMicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
4kCandida albicans8Fluconazole4-128
4kAspergillus niger16Fluconazole4-128
1d, 2d, 3s, 4b, 4kEscherichia coli2-16Ciprofloxacin8-16
1d, 2d, 3s, 4b, 4kStreptococcus faecalis2-16Ciprofloxacin8-16
1d, 2d, 3s, 4b, 4kMSSA2-16Ciprofloxacin8-16
1d, 2d, 3s, 4b, 4kMRSA2-16Ciprofloxacin8-16

Anticancer Activity Assessments in Cell Line Panels (e.g., IC50 determination)

Building on initial cytotoxicity screenings, the anticancer potential of this compound derivatives is further evaluated against a diverse panel of human cancer cell lines. This approach helps to determine the spectrum of activity and potential selectivity of the compounds. The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify a compound's effectiveness in inhibiting a specific biological or biochemical function. rsc.orgresearchgate.net

Using assays like the MTT method, researchers calculate the IC50 values for each compound against various cell lines, which may include hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), colon carcinoma (C26, HCT-116), and rhabdomyosarcoma (RMS). waocp.orgresearchgate.netrsc.org For example, studies have reported that specific N,2,6-trisubstituted 1H-benzimidazole derivatives show potent anticancer activity against all five of these cell lines, with IC50 values ranging from 2.39 to 13.20 µM, comparable to the standard chemotherapeutic drug paclitaxel (B517696) (IC50 = 1.38–6.13 µM). rsc.orgrsc.org One particular derivative, compound 4c, demonstrated strong activity across all tested lines with IC50 values of 3.22 µM (HepG2), 2.39 µM (MDA-MB-231), 5.66 µM (MCF7), 4.83 µM (RMS), and 9.04 µM (C26). rsc.org

Compound DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
4cHepG23.22Paclitaxel1.38-6.13
4cMDA-MB-2312.39Paclitaxel1.38-6.13
4cMCF75.66Paclitaxel1.38-6.13
4cRMS4.83Paclitaxel1.38-6.13
4cC269.04Paclitaxel1.38-6.13
1d, 2d, 3s, 4b, 4kFive Tested Cell Lines1.84-10.28Paclitaxel1.38-6.13

Antiparasitic Activity Evaluations (e.g., against specific protozoa)

Protozoan parasites are responsible for several major global diseases, including malaria, leishmaniasis, and trypanosomiasis. nih.govnih.gov The benzimidazole nucleus is a well-established pharmacophore in the development of antiparasitic drugs, with existing medications like albendazole and mebendazole (B1676124) used as anti-helminths. nih.gov Consequently, derivatives of this compound are logical candidates for evaluation against protozoan parasites. nih.govnih.gov

In vitro screening assays are employed to determine the activity of these compounds against the specific causative agents of these diseases. For malaria, this involves testing against cultures of Plasmodium falciparum. For leishmaniasis, assays utilize promastigote or amastigote forms of Leishmania species, such as L. donovani. nih.gov Similarly, activity against trypanosomiasis is assessed using cultures of Trypanosoma brucei (causing African sleeping sickness) or Trypanosoma cruzi (causing Chagas disease). nih.gov These assays measure the inhibition of parasite growth or viability, often determining IC50 values to quantify the potency of the compounds. The benzimidazole scaffold has been a focus of medicinal chemistry efforts to generate new drug candidates for these significant protozoan diseases. nih.govnih.gov

Enzyme Kinetics and Inhibition Studies

Understanding the mechanism of action is crucial for drug development. Once a compound shows significant biological activity, enzyme inhibition studies are conducted to identify its molecular targets. For benzimidazole derivatives, several enzymes have been identified as potential targets for their antimicrobial and anticancer effects. Molecular docking studies have predicted that dihydrofolate reductase (DHFR) from Staphylococcus aureus is a likely target for both activities. nih.govrsc.orgresearchgate.netsemanticscholar.org In the context of anticancer activity, vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase 6 (HDAC6) have also been proposed as targets. nih.govrsc.orgresearchgate.netsemanticscholar.org

Enzyme kinetic studies are performed to characterize the interaction between the inhibitor (the benzimidazole derivative) and the target enzyme. These experiments measure the rate of the enzymatic reaction at different concentrations of the substrate and the inhibitor. By analyzing this data, typically using methods like Lineweaver-Burk plots, the mode of inhibition can be determined (e.g., competitive, non-competitive, or mixed-type). researchgate.net This information is invaluable for understanding how the compound exerts its effect and for guiding further structural modifications to improve potency and selectivity. For instance, some benzimidazole derivatives have been evaluated as inhibitors of topoisomerase I, an enzyme crucial for DNA replication in cancer cells. researchgate.netnih.gov

High-Throughput Screening (HTS) Strategies Utilizing this compound Libraries

The synthesis of numerous derivatives based on the this compound scaffold results in the creation of a compound library. High-Throughput Screening (HTS) provides the technological framework to rapidly and efficiently test these large libraries for biological activity. nih.gov HTS involves the use of automation, miniaturized assays (often in 1536-well plate format), and sensitive detection methods to screen tens of thousands of compounds in a short period. nih.govbenthamscience.com

For this compound libraries, HTS can be applied to any of the previously mentioned in vitro assays. For example, whole-cell phenotypic screens can be used to test the library against panels of bacteria, fungi, parasites, or cancer cell lines to identify "hits"—compounds that exhibit the desired biological effect. acs.org These primary hits are then subjected to more detailed dose-response analyses to confirm their activity and determine their potency (e.g., IC50 or MIC values). The versatility of HTS allows for the broad evaluation of these compound libraries, accelerating the initial stages of drug discovery and helping to identify novel scaffolds with therapeutic potential. nih.gov

Q & A

Q. Key Data :

  • Melting points for analogous compounds range from 129–213°C, depending on substituents .
  • IR spectroscopy (e.g., N–H stretch at ~3400 cm⁻¹, nitro group at ~1520 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.5 ppm) confirm structural integrity .

Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination:

Data Collection : Use SHELXL for refinement, ensuring high-resolution data (e.g., <1.0 Å) to resolve positional disorder common in nitro groups .

Software Tools :

  • WinGX : For data integration and space group determination .
  • ORTEP-3 : To visualize thermal ellipsoids and validate bond angles/distances (e.g., C–Cl bond length ~1.73 Å, C–NO₂ ~1.47 Å) .

Disorder Handling : Apply restraints to nitro group torsion angles if electron density suggests rotational disorder .

Example : In 6-chloro-1-(4-chlorobenzyl)-1H-benzimidazole derivatives, SC-XRD confirmed planar benzimidazole cores with dihedral angles <5° between rings .

Basic: What spectroscopic techniques are most effective for characterizing substituent effects in this compound?

Methodological Answer:
Combine multiple techniques:

¹H/¹³C NMR : Identify substituent-induced shifts. For example, nitro groups deshield adjacent protons (δ ~8.3 ppm) .

IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C–Cl stretches (~750 cm⁻¹).

Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₅ClN₃O₂: calc. 214.9992, observed 214.9989) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Methodological Answer:

Modify Substituents :

  • Nitro Group : Enhances electron-withdrawing effects, improving antimicrobial activity (e.g., MIC values <25 µg/mL against S. aureus) .
  • Chloro Group : Increases lipophilicity, aiding membrane penetration in anticancer assays (IC₅₀ ~10 µM for HeLa cells) .

Computational Modeling : Use DFT (e.g., Gaussian) to calculate electrostatic potential maps, correlating nitro group orientation with binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.